Butyl(1H-indol-4-ylmethyl)amine
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Overview
Description
Butyl(1H-indol-4-ylmethyl)amine is a chemical compound with the molecular formula C13H18N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(1H-indol-4-ylmethyl)amine typically involves the construction of the indole ring system, which can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method is the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Butyl(1H-indol-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Butyl(1H-indol-4-ylmethyl)amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Butyl(1H-indol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with neurotransmitter receptors, enzymes, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure, known for its role as a neurotransmitter.
Serotonin: Another indole derivative, crucial for regulating mood and behavior.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
Butyl(1H-indol-4-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its butyl group and amine functionality contribute to its versatility in various applications, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-(1H-indol-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-3-8-14-10-11-5-4-6-13-12(11)7-9-15-13/h4-7,9,14-15H,2-3,8,10H2,1H3 |
InChI Key |
BWQLFFHYXXTOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
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